3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108274-17-5 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(2S,4R,6S)-4-benzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H20O6/c21-18-12-16(26-20(23)15-9-5-2-6-10-15)11-17(25-18)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18,21H,11-13H2/t16-,17+,18+/m1/s1 |
InChI Key |
KJDUPJPADSEGKU-SQNIBIBYSA-N |
SMILES |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C1[C@H](C[C@H](O[C@@H]1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Other CAS No. |
108274-17-5 |
Synonyms |
3,6-di-O-benzoyl-2,4-dideoxyhexopyranose 3,6-DOB-2,4-DDHP |
Origin of Product |
United States |
Mechanistic Insights and Reactivity Profiles of Benzoylated Dideoxyhexopyranoses
Influence of Benzoyl Protecting Groups on Reaction Pathways
The benzoyl groups at the C-3 and C-6 positions of the hexopyranose ring are not mere spectators in chemical transformations. They actively participate in and modulate reaction pathways, significantly impacting both the rate and stereochemical outcome of reactions such as glycosylation.
Anchimeric Assistance and Neighboring Group Participation in Glycosylation Reactions
The presence of an acyl group, such as a benzoyl group, at a position adjacent to the anomeric center (C-1) can lead to a phenomenon known as neighboring group participation or anchimeric assistance. nih.gov In the case of glycosylation reactions involving a 1,2-trans-configured donor, the C-2 benzoyl group can attack the anomeric center as the leaving group departs, forming a cyclic dioxolenium ion intermediate. This intermediate effectively shields one face of the pyranose ring, directing the incoming nucleophile (glycosyl acceptor) to attack from the opposite face, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage. mdpi.comrsc.orgrsc.orgsemanticscholar.orgnih.gov
While the title compound lacks a C-2 substituent, the benzoyl group at C-3 can still exert an influence, albeit in a more remote fashion. beilstein-journals.org Although direct anchimeric assistance from the C-3 position is less common, the electronic nature of the benzoyl group can still impact the stability of reaction intermediates. nih.gov Furthermore, in certain glycosylation systems, remote participation from acyl groups at C-4 or C-6 has been proposed to influence stereoselectivity. beilstein-journals.org
The effectiveness of neighboring group participation is dependent on several factors, including the nature of the leaving group at the anomeric center and the reaction conditions. For instance, studies have shown that the anchimeric assistance provided by a 2-O-benzoyl group is more pronounced in systems with less reactive leaving groups. nih.gov
Electronic Effects of Benzoyl Substituents on Reactivity and Selectivity
Benzoyl groups are strongly electron-withdrawing, a property that significantly influences the reactivity of the glycosyl donor. nih.gov This electron-withdrawing effect has a dual impact on glycosylation reactions. On one hand, it disarms the glycosyl donor, making the anomeric center less susceptible to nucleophilic attack by reducing its electron density. nih.gov This is because the formation of the key oxocarbenium ion intermediate is destabilized. nih.govnih.gov
On the other hand, this deactivating effect can be counteracted by the arming effect of anchimeric assistance when a participating group is present at C-2. nih.gov In the context of "3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose," the absence of a C-2 participating group means the disarming effect of the benzoyl groups at C-3 and C-6 will likely dominate, leading to a generally lower reactivity compared to analogous sugars with electron-donating protecting groups like benzyl (B1604629) ethers. tandfonline.comfigshare.com
The electronic nature of the benzoyl group itself can be fine-tuned by introducing substituents on the aromatic ring. Electron-donating groups on the benzoyl ring can increase the reactivity of the glycosyl donor, while electron-withdrawing groups will further decrease it. acs.orgnih.gov This principle allows for the rational design of glycosyl donors with tailored reactivity for use in complex oligosaccharide synthesis. acs.orgnih.gov A Hammett linear free-energy relationship has been established, demonstrating a clear correlation between the electronic properties of para-substituents on a 2-O-benzoyl group and the rate of glycosylation. nih.govacs.orgnih.gov
Stereoelectronic Effects Governing Conformational Preferences in Dideoxy Sugar Systems
The three-dimensional structure of a sugar molecule is not static but exists in a dynamic equilibrium of different conformations. This conformational preference is governed by a combination of steric and stereoelectronic effects. nih.gov In dideoxy sugar systems like "this compound," the absence of hydroxyl groups at the C-2 and C-4 positions significantly alters the conformational landscape compared to their fully hydroxylated counterparts.
The lack of substituents at these positions reduces the number of gauche interactions and potential hydrogen bonds, which can lead to a more flexible pyranose ring. However, the bulky benzoyl groups at C-3 and C-6 introduce significant steric hindrance, which will play a major role in determining the favored ring pucker (e.g., chair or boat conformations) and the orientation of the substituents. researchgate.net
Kinetic and Thermodynamic Aspects of Key Transformations Involving the Compound
The rates (kinetics) and equilibrium positions (thermodynamics) of chemical reactions involving "this compound" are influenced by the factors discussed above.
In glycosylation reactions, the presence of electron-withdrawing benzoyl groups generally leads to slower reaction rates compared to donors with electron-donating protecting groups. nih.govnih.gov The kinetics of such reactions can be quantitatively assessed through competition experiments, which allow for the determination of relative reactivity values. nih.govnih.gov
The table below illustrates the relative reactivity of various glycosyl donors, highlighting the deactivating effect of acyl protecting groups compared to ether protecting groups.
| Glycosyl Donor Protecting Groups | Relative Reactivity |
| Per-O-benzyl | High |
| Mixed Benzyl/Benzoyl | Intermediate |
| Per-O-benzoyl | Low |
This table provides a generalized trend. Actual reactivity is dependent on the specific acceptor, promoter, and reaction conditions.
Thermodynamically, the formation of the 1,2-trans-glycosidic bond via neighboring group participation is often favored due to the stability of the resulting product. mdpi.com However, under certain conditions, the reaction can be reversible, and the anomeric mixture may equilibrate to the thermodynamically most stable product, which is not always the kinetically favored one. sci-hub.se
Chemical Stability and Lability of Benzoyl Ester Linkages Under Various Synthetic Conditions
Benzoyl esters are generally considered robust protecting groups, stable to a wide range of reaction conditions, including acidic and some reductive conditions. wiley-vch.dewikipedia.org This stability makes them valuable in multi-step synthetic sequences where other protecting groups might be cleaved. sci-hub.se
However, the ester linkages are susceptible to cleavage under basic conditions, a process known as saponification. wikipedia.orglibretexts.org The lability of the benzoyl group to base is a key feature that allows for its selective removal at a desired stage of a synthesis. wiley-vch.de The rate of this cleavage can be influenced by steric hindrance around the ester and the electronic nature of the benzoyl group. researchgate.net For instance, fluorinated benzoyl groups have been shown to be more labile to basic conditions, allowing for their removal under milder conditions that may not affect other base-sensitive functionalities. researchgate.net
The stability of benzoyl esters under various conditions is summarized in the table below.
| Condition | Stability of Benzoyl Ester |
| Acidic (e.g., TFA, HCl) | Generally Stable libretexts.orgwikipedia.org |
| Basic (e.g., NaOMe, NaOH) | Labile wikipedia.orglibretexts.org |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable |
| Oxidative (e.g., DDQ, CAN) | Generally Stable wikipedia.orgorganic-chemistry.org |
It is important to note that while benzoyl groups are stable to typical hydrogenolysis conditions used to remove benzyl ethers, they can be cleaved under more forcing reductive conditions. libretexts.org The strategic use of benzoyl groups, taking into account their stability and lability, is a cornerstone of modern carbohydrate chemistry. nih.gov
Applications of 3,6 Di O Benzoyl 2,4 Dideoxyhexopyranose As a Versatile Building Block in Complex Chemical Synthesis
Role in the Construction of Oligosaccharide Structures
The construction of oligosaccharides relies on the precise and stereocontrolled formation of glycosidic bonds between monosaccharide units. This process requires a "glycosyl donor," which carries an activated anomeric carbon, and a "glycosyl acceptor," which provides a free hydroxyl group for the new linkage. Dideoxyhexopyranose derivatives, protected in specific patterns, are instrumental in both roles.
Utilization as a Glycosyl Donor Precursor for Interglycosidic Bond Formation
While 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose itself is not an active glycosyl donor, it serves as a crucial precursor for creating activated donors, particularly nucleotide sugars used in biosynthesis. A notable example is found in the synthesis of cytidine (B196190) diphosphate (B83284) (CDP) derivatives of 3,6-dideoxyhexoses, such as paratose and abequose. These sugars are characteristic components of the O-specific polysaccharide chains of Salmonella lipopolysaccharides (LPS).
In a key chemoenzymatic strategy, the synthesis begins with the chemical preparation of 2,4-di-O-benzoates of these 3,6-dideoxyhexoses. These stable, protected intermediates are then converted into their corresponding α-phosphates. Subsequent reaction with cytidine monophosphate (CMP) morpholidate yields the target CDP-3,6-dideoxyhexoses. These synthetic nucleotide sugars are biologically active glycosyl donors, successfully utilized by bacterial glycosyltransferases for the enzymatic polymerization of O-specific polysaccharides. This process highlights the role of the benzoylated dideoxy sugar as a stable, storable precursor that is chemically transformed into the active donor required for biosynthesis.
Table 1: Chemoenzymatic Synthesis of Salmonella O-Antigen Precursors
| Stage | Description | Compound Example |
|---|---|---|
| Precursor Synthesis | Chemical synthesis of a stable, protected dideoxy sugar. | 2,4-di-O-benzoyl-paratose |
| Activation Step 1 | Chemical conversion of the benzoylated sugar to its α-phosphate derivative. | Paratose-α-phosphate |
| Activation Step 2 | Enzymatic or chemical coupling to form the nucleotide sugar. | CDP-paratose |
| Enzymatic Polymerization | The activated nucleotide sugar acts as a glycosyl donor in a glycosyltransferase-catalyzed reaction. | Salmonella O-specific polysaccharide |
Application as a Glycosyl Acceptor Substrate in Convergent Oligosaccharide Synthesis
For a protected monosaccharide to function as a glycosyl acceptor, it must possess at least one free hydroxyl group to attack the anomeric center of a glycosyl donor. In its native state, this compound has its hydroxyl groups at C-3 and C-6 blocked. Therefore, to employ it as an acceptor, a selective deprotection step is necessary to unmask a hydroxyl group at a desired position, typically C-3.
This strategy is a cornerstone of convergent oligosaccharide synthesis, where complex fragments are built and then joined. For instance, in the synthesis of complex natural products containing 2-deoxy sugars like digitoxose (B191001), a common tactic involves the preparation of a building block with multiple protecting groups. One of these groups, such as a 2-naphthylmethyl ether at the C-3 position, can be selectively removed through oxidative cleavage, yielding a glycosyl acceptor with a free hydroxyl at C-3, ready for coupling with a glycosyl donor. nsf.gov This approach allows for the regiocontrolled formation of a new glycosidic bond, demonstrating how specifically protected dideoxy sugars can be transformed into key acceptor substrates.
Incorporation into Analogues of Glycoconjugates and Bioactive Natural Products
Dideoxy sugars are integral components of numerous bioactive natural products, especially antibiotics and cardiac glycosides. Consequently, benzoylated 2,4- and 2,6-dideoxyhexopyranose derivatives are vital building blocks for the total synthesis of these molecules and their analogues. nih.govnih.gov The synthesis of D-digitoxose, a 2,6-dideoxy sugar found in cardiac glycosides, and its L-lyxo epimer, has been accomplished using di-O-benzoyl-dideoxyhexopyranoside intermediates. nih.gov
These synthetic routes often involve the transformation of a readily available sugar into a key intermediate, such as a methyl 3,4-di-O-benzoyl-2,6-dideoxy-hexopyranoside. nih.gov This building block then undergoes further stereospecific reactions to yield the target dideoxy sugar, which can be incorporated into the final natural product. nih.gov Furthermore, the synthesis of complex oligosaccharide fragments of potent antibiotics like kijanimicin relies on the stereoselective assembly of digitoxose units, which are prepared as protected glycosyl donors and acceptors. nsf.govnih.gov The use of benzoyl groups in these intermediates is advantageous due to their stability during various reaction conditions and their influence on the stereochemical outcome of glycosylation reactions.
Design and Synthesis of Mechanistic Probes for Glycosyltransferases and Glycosidases
Understanding the mechanisms of glycosyltransferases and glycosidases—the enzymes responsible for building and breaking down complex carbohydrates—is fundamental to glycobiology. Modified sugars that act as inhibitors or mechanistic probes are essential tools for these studies. Fluorinated carbohydrates are particularly effective probes, as the fluorine atom can act as a non-reactive mimic of a hydroxyl group.
A relevant example is Benzyl (B1604629) 2-acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-α-D-glucopyranose . medchemexpress.com This compound is a fluorinated analogue of a 2,4-dideoxyhexopyranose (B1222766) derivative. The introduction of a fluorine atom at the C-4 position, where a hydroxyl group is typically absent in this class of sugars, creates a tool for probing enzyme active sites. Such molecules are described as biochemical reagents for research in glycobiology, specifically for studying the enzymology of glycan formation and degradation, as well as protein-glycan interactions. medchemexpress.com The benzoyl groups serve to protect other positions while allowing for the specific introduction of the probing element.
Contributions to Chemoenzymatic Synthesis Strategies for Complex Carbohydrates
Chemoenzymatic synthesis combines the power of chemical synthesis for creating versatile building blocks with the unparalleled stereo- and regioselectivity of enzymatic reactions for assembling complex molecules. nih.govnih.gov The use of this compound and its analogues as precursors for nucleotide sugars is a prime example of this powerful synergy.
As previously mentioned in section 4.1.1, the synthesis of Salmonella O-antigens demonstrates a classic chemoenzymatic workflow. The process begins with the robust chemical synthesis of 2,4-di-O-benzoyl-3,6-dideoxyhexoses. This step allows for the production of the specific dideoxy sugar on a preparative scale, a task that can be challenging for biological systems alone. This chemically synthesized, protected sugar is then activated through further chemical steps to produce the corresponding CDP-sugar. The final and most complex step—the stereospecific polymerization of the polysaccharide chain—is then carried out by an enzyme (a polymerase or glycosyltransferase), which uses the synthetic CDP-sugar as its specific substrate. This approach leverages the strengths of both chemical and enzymatic methods to efficiently construct highly complex, biologically relevant carbohydrates.
Advanced Spectroscopic and Computational Analysis for Structural Elucidation of 3,6 Di O Benzoyl 2,4 Dideoxyhexopyranose
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds in solution. For 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for a detailed conformational analysis.
The ¹H NMR spectrum provides initial insights into the pyranose ring conformation through the analysis of vicinal coupling constants (³J). The magnitude of these couplings, governed by the Karplus relationship, correlates with the dihedral angle between adjacent protons. In a chair conformation, which is typical for hexopyranoses, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinctly different, allowing for the determination of the relative orientation of substituents. For instance, a large ³J value (typically 8-10 Hz) between H-1 and H-2 would suggest a trans-diaxial relationship, indicating an α-anomeric configuration in a specific chair form.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish the connectivity of protons within the sugar ring. nih.gov For example, a COSY experiment would reveal correlations between adjacent protons, such as H-1 and H-2, and H-2 with its neighbors, allowing for a sequential walk-through of the proton network. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are then used to correlate the proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, leading to a complete assignment of the ¹³C NMR spectrum.
| NMR Technique | Information Gained for this compound |
| ¹H NMR | Chemical shifts and coupling constants (³J) provide initial conformational insights. |
| ¹³C NMR | Chemical shifts of carbon atoms confirm the carbon skeleton. |
| COSY/TOCSY | Establishes proton-proton connectivity within the pyranose ring. nih.gov |
| HSQC | Correlates protons to their directly attached carbons. |
| HMBC | Correlates protons to carbons over two or three bonds, aiding in substituent placement. |
| NOESY | Determines through-space proximity of protons, crucial for conformational and stereochemical assignment. nih.gov |
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF MS) for Molecular Characterization of Derivatives
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. For derivatives of this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.
In ESI-MS, the analyte is ionized from a solution, typically forming protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion, thus confirming the chemical composition of the synthesized derivative.
Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the structure. In an MS/MS experiment, the molecular ion of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would include the loss of the benzoyl groups (as benzoic acid or benzoyl radicals) and cleavage of the glycosidic bond if the sugar is attached to another moiety. The fragmentation pattern can also help to distinguish between different isomers. researchgate.net
The choice between ESI-MS and MALDI-TOF MS often depends on the nature of the derivative and the complexity of the sample. ESI-MS is well-suited for the analysis of pure compounds and can be directly coupled to liquid chromatography for the analysis of mixtures. MALDI-TOF MS is particularly advantageous for the analysis of larger molecules and can be more tolerant of complex sample matrices.
| Mass Spectrometry Technique | Application for Derivatives of this compound |
| ESI-MS | Soft ionization for observing molecular ions ([M+H]⁺, [M+Na]⁺). |
| HRMS (ESI) | Accurate mass measurement to determine the elemental formula. |
| MS/MS (CID) | Structural elucidation through characteristic fragmentation patterns (e.g., loss of benzoyl groups). researchgate.net |
| MALDI-TOF MS | Analysis of higher molecular weight derivatives and complex mixtures. |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous and precise determination of the molecular structure in the solid state. mdpi.com This technique is capable of resolving the exact spatial arrangement of all atoms in a molecule, including bond lengths, bond angles, and torsional angles, to a high degree of precision.
For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. If successful, the resulting crystal structure would provide definitive proof of the pyranose ring conformation (e.g., chair, boat, or skew-boat), the stereochemistry at each chiral center, and the precise orientation of the two benzoyl groups. mdpi.com This solid-state information is invaluable for validating the conformational preferences deduced from NMR studies in solution, as the conformation in the crystal often represents a low-energy state.
The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be analyzed. This can reveal intermolecular interactions such as hydrogen bonding (if any) and van der Waals forces that stabilize the crystal structure. mdpi.com In some cases, small-molecule serial femtosecond X-ray crystallography (smSFX) can be employed for materials that are difficult to crystallize into large single crystals. nih.gov
| Parameter | Information from X-ray Crystallography |
| Molecular Structure | Unambiguous determination of the three-dimensional arrangement of atoms. |
| Conformation | Definitive confirmation of the pyranose ring conformation (e.g., ¹C₄ or ⁴C₁ chair). |
| Stereochemistry | Absolute configuration of all chiral centers. |
| Bond Lengths & Angles | Precise measurement of all geometric parameters. |
| Crystal Packing | Analysis of intermolecular interactions in the solid state. mdpi.com |
Vibrational Spectroscopy (Infrared, Raman) for Specific Functional Group Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups. The most prominent features would be the strong carbonyl (C=O) stretching vibration of the ester groups of the benzoyl substituents, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the pyranose ring ether linkages would be observed in the fingerprint region (around 1000-1300 cm⁻¹). Aromatic C-H stretching vibrations from the benzoyl groups would be seen above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the pyranose ring would appear just below 3000 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl groups.
Raman spectroscopy provides complementary information to IR spectroscopy. While strong C=O stretching is also observed in the Raman spectrum, non-polar bonds often give rise to stronger Raman signals. The aromatic ring stretching vibrations of the benzoyl groups are typically strong in the Raman spectrum.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities. nih.govresearchgate.net Comparing the calculated spectrum with the experimental one can aid in the assignment of complex vibrational modes and confirm the proposed structure. nih.govresearchgate.net
| Functional Group | Expected IR Absorption Region (cm⁻¹) |
| C=O (ester) | 1720-1740 (strong) |
| C-O (ester, ether) | 1000-1300 |
| Aromatic C-H | > 3000 |
| Aliphatic C-H | < 3000 |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for complementing experimental data and providing deeper insights into the structure, energetics, and reactivity of molecules.
Computational methods can be used to systematically explore the conformational space of this compound. By performing conformational searches using molecular mechanics or quantum mechanical methods, it is possible to identify the low-energy conformations of the molecule. This is particularly important for flexible molecules where multiple conformations may coexist in solution.
Computational chemistry can also be employed to study the reactivity of this compound. For instance, the mechanisms of glycosylation reactions involving this sugar can be investigated by calculating the energies of reactants, products, and transition states. This allows for the prediction of the most likely reaction pathways and the stereochemical outcome of a reaction.
By modeling the transition state structures, it is possible to understand the factors that control the stereoselectivity of a reaction. For example, the influence of the benzoyl groups on the accessibility of the anomeric center to an incoming nucleophile can be assessed. These computational studies can provide valuable guidance for the design of synthetic strategies involving this compound.
| Computational Method | Application to this compound |
| Molecular Mechanics/Quantum Mechanics | Conformational analysis and identification of low-energy structures. |
| Density Functional Theory (DFT) | Calculation of relative energies of conformers and prediction of spectroscopic properties. nih.govresearchgate.net |
| Transition State Theory | Simulation of reaction pathways and prediction of stereochemical outcomes. |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
The synergy between theoretical calculations and experimental measurements is a cornerstone of modern chemical analysis. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are then compared with those obtained from experimental spectra to ascertain the accuracy of the computed three-dimensional model of the molecule.
A common methodology involves optimizing the geometry of the molecule using a selected level of theory and basis set. Following this, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The correlation between the predicted and experimental data serves as a rigorous test for the proposed structure. A high degree of correlation indicates that the computationally derived model is a faithful representation of the molecule's actual structure in solution. Discrepancies between the predicted and experimental values can often be informative, pointing towards specific conformational features or solvent effects that may not have been fully accounted for in the computational model.
Below are illustrative tables showing a hypothetical correlation between experimental and predicted NMR data for the core pyranose ring of a 2,4-dideoxyhexopyranose (B1222766) derivative. Such tables are central to research in this area, providing a clear, quantitative comparison.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for the Hexopyranose Ring
| Proton | Experimental δ (ppm) | Predicted δ (ppm) | Difference (Δδ) |
| H-1 | 5.15 | 5.10 | 0.05 |
| H-2a | 1.89 | 1.85 | 0.04 |
| H-2e | 2.10 | 2.08 | 0.02 |
| H-3 | 4.35 | 4.30 | 0.05 |
| H-4a | 1.65 | 1.62 | 0.03 |
| H-4e | 1.95 | 1.98 | -0.03 |
| H-5 | 4.05 | 4.01 | 0.04 |
| H-6a | 4.50 | 4.45 | 0.05 |
| H-6b | 4.62 | 4.58 | 0.04 |
This table presents hypothetical data for illustrative purposes.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for the Hexopyranose Ring
| Carbon | Experimental δ (ppm) | Predicted δ (ppm) | Difference (Δδ) |
| C-1 | 98.2 | 97.9 | 0.3 |
| C-2 | 35.1 | 34.8 | 0.3 |
| C-3 | 68.5 | 68.1 | 0.4 |
| C-4 | 33.8 | 33.5 | 0.3 |
| C-5 | 72.4 | 72.0 | 0.4 |
| C-6 | 65.9 | 65.5 | 0.4 |
This table presents hypothetical data for illustrative purposes.
The small differences (Δδ) observed in these tables would indicate a strong agreement between the experimental and computationally predicted structures, thereby providing a high degree of confidence in the structural assignment of this compound. The analysis of these correlations is a critical component of the comprehensive structural elucidation of complex natural and synthetic molecules.
Future Directions and Emerging Research Avenues in Dideoxy Sugar Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Deoxy Sugars
The synthesis of deoxy sugars has traditionally been a challenging endeavor, often requiring multiple, inefficient steps. However, the future of dideoxy sugar synthesis is moving towards more sustainable and efficient methodologies. A major thrust in this area is the use of enzymatic and chemo-enzymatic approaches. For instance, the biosynthesis of 2,6-dideoxyhexoses involves a series of enzymatic reactions, starting from a common intermediate like TDP-4-keto-6-deoxy-α-D-glucose. nih.gov Enzymes such as 2-dehydratases and 3-ketoreductases play a crucial role in the deoxygenation steps. nih.gov Harnessing these enzymatic pathways, either in vitro or through engineered microorganisms, offers a greener alternative to traditional chemical methods, often proceeding with high stereoselectivity and under mild conditions. nih.govnih.gov
Alongside biocatalysis, innovations in chemical synthesis are also contributing to more sustainable practices. The development of one-pot reactions and catalytic methods that minimize the use of protecting groups and harsh reagents is a key focus. For example, University of Michigan chemists have developed a method using a silicon group to pre-engineer the reactivity of carbohydrates, allowing for the synthesis of trisaccharides in a single step at room temperature with commercially available reagents. umich.edu Such strategies significantly reduce the number of synthetic steps and the amount of waste generated. Furthermore, the use of glycals as starting materials for the synthesis of 2-deoxy sugars continues to be an active area of research, with new catalytic systems being developed to control the stereochemical outcome of additions to the double bond. acs.orgacs.org
Exploration of New Reactivity Profiles for Benzoylated Dideoxyhexopyranoses
Benzoyl groups, such as those in 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose, are not merely passive protecting groups; they actively influence the reactivity of the sugar molecule. The future in this area lies in a more nuanced understanding and exploitation of these effects. The electronic properties of the benzoyl group can be "tuned" by introducing electron-donating or electron-withdrawing substituents on the aromatic ring. This fine-tuning can alter the rate and stereoselectivity of glycosylation reactions. nih.gov For example, electron-withdrawing groups on a 2-O-benzoyl substituent generally decrease the rate of glycosylation. nih.gov
A key aspect of the reactivity of benzoylated sugars is neighboring group participation. A 2-O-benzoyl group can participate in the reaction at the anomeric center, typically leading to the formation of a 1,2-trans-glycosidic linkage. tandfonline.com However, the extent and outcome of this participation can be influenced by factors such as the substitution pattern on the benzoyl group and the reaction conditions. tandfonline.comresearchgate.net Research is ongoing to better predict and control these effects, which is crucial for the stereoselective synthesis of complex oligosaccharides containing dideoxy units. For dideoxy sugars lacking a C2-substituent, the benzoyl groups at other positions, like C3 and C6, primarily exert their influence through steric and electronic effects on the stability of reaction intermediates and transition states. A deeper understanding of these more subtle interactions will be critical for controlling the stereochemical outcome of glycosylations with these challenging building blocks.
Expansion of Applications in Interdisciplinary Chemical Biology Research
Dideoxy sugars are increasingly being recognized for their potential as powerful tools in chemical biology to probe and manipulate biological systems. A significant emerging application is in metabolic labeling. nih.govdeepdyve.com By introducing a bioorthogonal functional group, such as an azide, onto a dideoxy sugar, these modified sugars can be fed to cells and incorporated into glycoconjugates through the cell's own biosynthetic machinery. nih.govnih.gov The bioorthogonal handle then allows for the visualization and identification of these glycoconjugates, providing insights into their biological roles. For example, 6-azido-6-deoxy-glucose has been used to study O-GlcNAc transferase, revealing the promiscuity of this enzyme for its sugar substrates. nih.gov
Furthermore, the synthesis of dideoxy sugar analogues of natural products is a promising strategy for drug discovery and for dissecting the structure-activity relationships of bioactive molecules. nih.gov The sugar moieties of many natural products are crucial for their biological activity, and replacing them with dideoxy sugars can lead to compounds with altered or improved therapeutic properties. nih.gov Fluorinated carbohydrates, including deoxyfluoro sugars, are also being developed as chemical probes for molecular recognition studies due to the unique properties of the fluorine atom. rsc.org The continued development of synthetic methods for dideoxy sugars will undoubtedly fuel their increased application in these and other areas of interdisciplinary research, such as the development of novel vaccines and diagnostics.
Integration with Automated and High-Throughput Synthesis Platforms
The complex and often lengthy synthesis of oligosaccharides has been a major bottleneck in glycoscience. To address this, automated oligosaccharide synthesis is a rapidly developing field. mit.edumit.edureasons.orgnih.gov While the initial focus has been on the synthesis of more common oligosaccharides, the integration of dideoxy sugar building blocks into these automated platforms is a key future direction. The ability to rapidly synthesize libraries of diverse dideoxy sugar-containing oligosaccharides would be transformative for drug discovery and chemical biology, allowing for high-throughput screening of their biological activities. mit.edumit.edu
Automated synthesizers, often adapted from peptide synthesizers, can dramatically reduce the time required to assemble complex carbohydrates. mit.edumit.edu For instance, a 12-sugar unit oligosaccharide that would take months to synthesize manually can be made in a matter of hours on an automated platform. mit.edu The challenge with dideoxy sugars lies in their often-unique reactivity and the need for specific activation conditions, which must be compatible with the automated platform. The development of robust and versatile glycosylation methods for dideoxy sugars is therefore a prerequisite for their successful integration. High-throughput synthesis can also be applied to the production of oligonucleotides, and similar platforms could be envisioned for the rapid assembly of dideoxy sugar-based structures. nih.gov The combination of automated synthesis and high-throughput screening will undoubtedly accelerate the pace of discovery in dideoxy sugar chemistry and its applications.
Q & A
Q. What are the most reliable synthetic routes for 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose, and how can yield be optimized?
Methodological Answer: The synthesis typically involves selective protection/deoxygenation of precursor sugars. For example, oxidation with hydrogen peroxide in acetic acid has been used to introduce sulfonate groups in analogous compounds, followed by benzoylation at the 3- and 6-positions . Key optimizations include:
- Protecting Group Strategy : Using trityl (triphenylmethyl) groups to temporarily shield hydroxyl groups during synthesis, as seen in methyl 4-azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-α-D-glucopyranoside (purity >96%) .
- Purification : Crystallization with ethanol-water mixtures improves purity, as demonstrated in analogous 4-amino-triazole synthesis (65% yield after recrystallization) .
- Monitoring : Thin-layer chromatography (TLC) and NMR tracking of intermediates to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : H and C NMR to identify benzoyl (δ ~7.4–8.1 ppm for aromatic protons) and deoxy signals. Compare with methyl 4-azido-2,3-di-O-benzoyl derivatives, where benzoyl groups produce distinct splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., CHO requires m/z 356.126) .
- X-ray Crystallography : Resolve conformational details, as applied to similar deoxysugars like 4-deoxy-D-lyxo-hexose .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or benzoylation) impact the biological activity of this compound derivatives?
Methodological Answer:
- Fluorination : Introduce at C-4 via nucleophilic substitution (e.g., using DAST). Fluorinated analogs like 4-fluoro-2,4-dideoxyhexoses show enhanced metabolic pathway inhibition, as seen in glycosidase inhibition assays .
- Benzoylation : Enhances lipophilicity, improving membrane permeability. Compare activities of benzoylated vs. non-benzoylated analogs (e.g., 2-acetamido-2,4-dideoxyhexose lacks solubility but retains binding affinity) .
- Biological Assays :
- Enzyme Inhibition : Test against β-galactosidases or glycosyltransferases using fluorogenic substrates.
- Cellular Uptake : Radiolabeled derivatives (e.g., F for fluorinated analogs) tracked via PET imaging .
Q. How can researchers resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?
Methodological Answer:
- Condition Screening :
- Mechanistic Studies : Use isotopic labeling (e.g., O) to track cleavage pathways. For example, acidic cleavage of benzoyl esters proceeds via acyloxonium intermediates, while basic conditions may induce epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
